GE2270

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

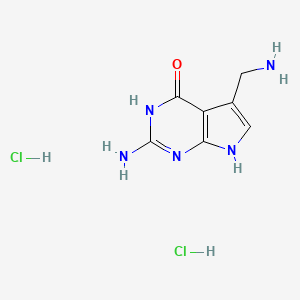

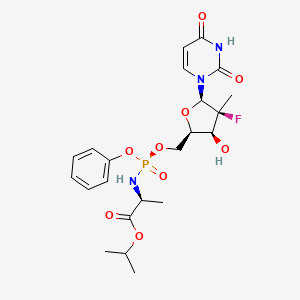

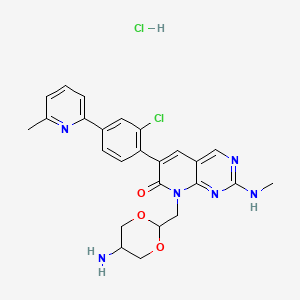

GE2270 is a thiopeptide antibiotic mixture isolated from Planobispora rosea. This compound consists of 10 different but closely related congeners that differ in their state of methylation.

科学的研究の応用

Antibiotic Properties and Bacterial Resistance Mechanisms

GE2270 is a thiopeptide antibiotic with substantial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It inhibits bacterial protein synthesis by acting on the elongation factor Tu (EF-Tu), a critical component in bacterial protein biosynthesis. Studies have shown that this compound is structurally similar to thiazolyl peptides like micrococcin and inhibits protein synthesis by acting directly on the ribosome. Interestingly, this compound binds specifically to the GTP-bound form of EF-Tu, locking GTP on EF-Tu and hindering the binding of aminoacyl-tRNA to the ribosome, thereby blocking the elongation cycle (Flinspach et al., 2014); (Selva et al., 1991); (Anborgh & Parmeggiani, 1991).

Biosynthesis and Genetic Engineering

The biosynthesis of this compound involves extensive posttranslational modifications of a ribosomally generated precursor peptide. Research indicates that glycine and serine are efficiently incorporated into specific positions of the thiazole, oxazoline, and pyridine rings in this compound. These findings suggest that this compound is synthesized through a route similar to other thiazolylpeptides. Moreover, heterologous expression of the this compound biosynthetic gene cluster in strains like Streptomyces coelicolor has been explored to understand its biosynthesis and improve its production (De Pietro et al., 2001); (Flinspach et al., 2014).

Structural Characterization and Synthesis

Studies have characterized this compound's structure, revealing its complex formation involving multiple thiazole rings and a pyridine, and have developed methods for its synthetic replication. These efforts have facilitated a deeper understanding of its molecular properties and potential modifications for enhanced efficacy and solubility. Structural analyses also shed light on the antibiotic's interaction with its target, EF-Tu, providing insights into its mode of action and potential resistance mechanisms (Colombo et al., 1995); (Kettenring et al., 1991).

Modifications for Clinical Applications

Research has focused on modifying this compound to improve its clinical applications. Semisynthetic derivatives of this compound have been developed, showing increased solubility and potency against Gram-positive pathogens. These derivatives target EF-Tu and have been evaluated for in vitro and in vivo activities, demonstrating potential as a new class of antibacterials for human therapy (Leeds et al., 2011).

特性

分子式 |

C56H55N15O10S6 |

|---|---|

分子量 |

1289.26 |

外観 |

White powder |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Hexyn-1-ol, 6-[5-[(2S)-2-azetidinylmethoxy]-3-pyridinyl]-](/img/structure/B1150384.png)